N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide
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Overview
Description
N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide: is an organic compound with the molecular formula C₁₇H₁₈N₂OS and a molecular weight of 298.4 g/mol . This compound belongs to the class of phenothiazines, which are known for their diverse pharmacological properties, including antihistaminic and neuroleptic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acetic anhydride in the presence of a catalyst such as aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and yield .
Chemical Reactions Analysis
Types of Reactions: N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides; conducted under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Phenothiazine: The parent compound of N,N,alpha-Trimethyl-10H-phenothiazine-10-acetamide, known for its neuroleptic and antihistaminic activities.
Chlorpromazine: A phenothiazine derivative with similar neuroleptic properties but different side effect profiles.
Promethazine: Another phenothiazine derivative used primarily for its antihistaminic effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazine derivatives .
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMEIOYFTWFLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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